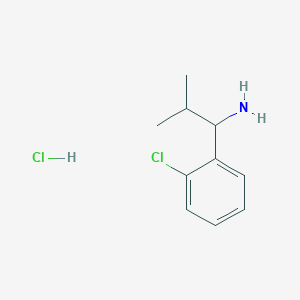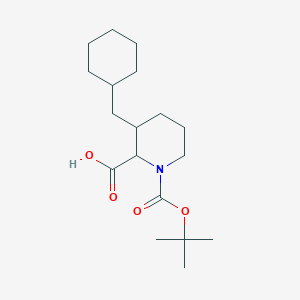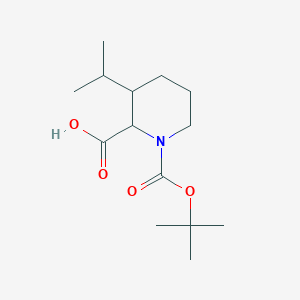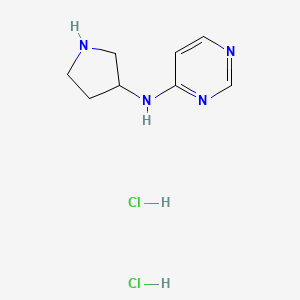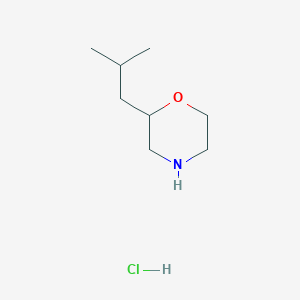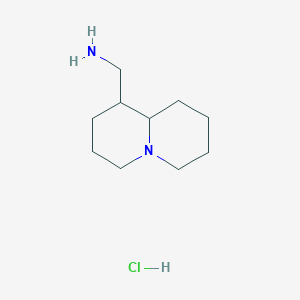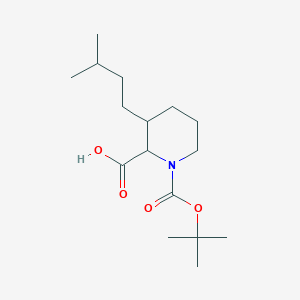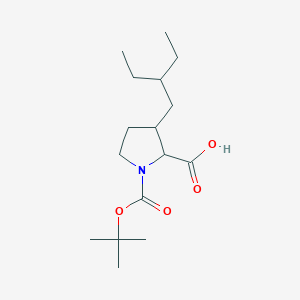
1-(tert-Butoxycarbonyl)-3-(2-ethylbutyl)-2-pyrrolidinecarboxylic acid
説明
1-(tert-Butoxycarbonyl)-3-(2-ethylbutyl)-2-pyrrolidinecarboxylic acid (abbreviated as 1-tBOC-2-EtBu-2-PCA) is an important organic compound used in synthetic chemistry and research. It is a derivative of the naturally occurring amino acid pyrrolidine, and is used as a protecting group in organic synthesis. 1-tBOC-2-EtBu-2-PCA is a versatile compound that can be used in a variety of applications, including in the synthesis of peptides, proteins, and other biologically active molecules.
作用機序
1-tBOC-2-EtBu-2-PCA works by forming a stable covalent bond with the functional group it is protecting. This covalent bond is resistant to hydrolysis, oxidation, and other chemical reactions, allowing the functional group to remain intact until the protecting group is removed. The removal of the protecting group can be accomplished by a variety of methods, including acid hydrolysis, base hydrolysis, and chemical cleavage.
Biochemical and Physiological Effects
1-tBOC-2-EtBu-2-PCA is a non-toxic compound and does not have any known biochemical or physiological effects. As it is not metabolized by the body, it is not known to have any adverse effects on human health.
実験室実験の利点と制限
1-tBOC-2-EtBu-2-PCA has several advantages for laboratory experiments. It is a stable compound and is easily synthesized in a variety of solvents. It is also highly soluble in both aqueous and organic solvents, making it easy to handle and manipulate in the laboratory. Additionally, it is a versatile compound that can be used in a variety of organic synthesis reactions.
However, there are some limitations to using 1-tBOC-2-EtBu-2-PCA in laboratory experiments. The protecting group is not completely stable, and may be removed by a variety of chemical reactions. Additionally, the reaction of 1-tBOC-2-EtBu-2-PCA with a functional group may result in the formation of a side product, which may interfere with the desired reaction.
将来の方向性
1-tBOC-2-EtBu-2-PCA has a number of potential applications in the future. It could be used in the synthesis of novel peptides and proteins, as well as in the study of enzyme inhibitors and other biologically active molecules. Additionally, it could be used in the synthesis of small molecules and drug candidates, as well as in the study of protein structure and function. Finally, it could be used as a protecting group in organic synthesis, allowing for the synthesis of complex molecules and compounds.
科学的研究の応用
1-tBOC-2-EtBu-2-PCA is an important compound for scientific research, as it can be used as a protecting group for amino acids, peptides, and other organic molecules. In organic synthesis, it can be used to protect sensitive functional groups, such as amines, alcohols, and carboxylic acids, from unwanted reactions. It can also be used to create peptide analogs, which can be used in the study of protein structure and function. Additionally, 1-tBOC-2-EtBu-2-PCA can be used in the synthesis of small molecules and drug candidates, as well as in the study of enzyme inhibitors and other biologically active molecules.
特性
IUPAC Name |
3-(2-ethylbutyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-6-11(7-2)10-12-8-9-17(13(12)14(18)19)15(20)21-16(3,4)5/h11-13H,6-10H2,1-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSNHYHGZYOUTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC1CCN(C1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-3-(2-ethylbutyl)-2-pyrrolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B1469873.png)
![8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1469874.png)
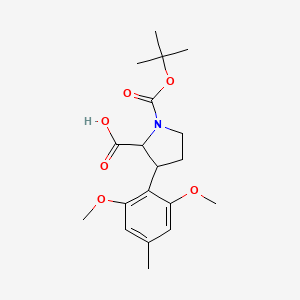
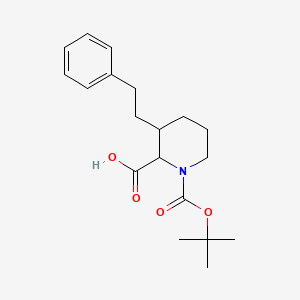
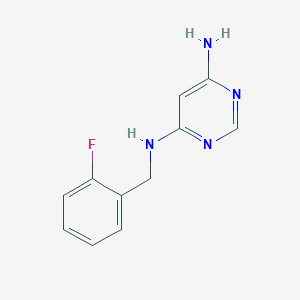
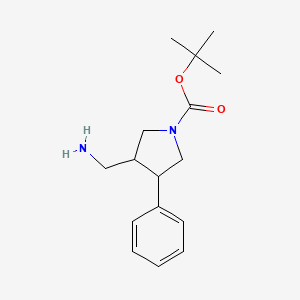
![Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate](/img/structure/B1469884.png)
